Cadmium dibromide, tetrahydrate

Vue d'ensemble

Description

Cadmium dibromide is a chemical compound used in various chemical reactions and processes. While specific information about Cadmium dibromide, tetrahydrate is not directly available, insights can be drawn from studies involving cadmium complexes.

Synthesis Analysis

- Synthesis of Cadmium Complexes : Cadmium complexes are synthesized through reactions involving metal salts and ligands. For instance, the preparation of Zinc (II) and Cadmium (II) complexes with the tetradentate Schiff base ligand involves reacting metal salts with the ligand in ethanolic solutions, followed by characterization using various analytical techniques (Saghatforoush et al., 2008).

Molecular Structure Analysis

- Crystal and Molecular Structure : The structure of cadmium complexes can be octahedral or tetrahedral. For example, the crystal structure of a cadmium(II) complex with dibromide and tetramethylethylenediamine is monoclinic and each cadmium atom is coordinated octahedrally (Htoon & Ladd, 1973).

Applications De Recherche Scientifique

Activation of Nuclear Protein Kinase C : Cadmium can activate nuclear protein kinase C, which enhances its binding to nuclear proteins. This process could potentially affect protein-protein interactions in cells (Block et al., 1992).

Role as a Metallohormone : Cadmium is considered a potent metallohormone, mimicking steroid hormones and possibly playing a role in the development of hormone-dependent cancers (Byrne et al., 2009).

Induction of Apoptosis or Necrosis : Depending on its concentration, cadmium can induce either apoptosis or necrosis in rat cortical neurons, with caspase-3 activation involved in both processes (López et al., 2003).

Mechanisms of Cadmium Carcinogenesis : Cadmium carcinogenesis involves modulation of gene expression, interference with antioxidant defenses, inhibition of DNA repair, and disruption of E-cadherin-mediated cell-cell adhesion (Waisberg et al., 2003).

Contributions to Cancers and Osteoporosis : Cadmium exposure may contribute to various cancers and osteoporosis, with the liver and kidneys being particularly sensitive to its toxic effects (Genchi et al., 2020).

Photocatalytic Performance : CdIn2S4 photocatalyst, which involves cadmium, shows excellent performance for selective oxidation of aromatic alcohols, offering potential for organic compound transformations (Ling et al., 2017).

Impact on Plant Growth Under Stress : Exogenous nitric oxide can improve plant growth under cadmium stress, affecting various biochemical and antioxidant enzyme activities (Azizi et al., 2021).

Thermal Behavior in Metal Complexes : Cobalt, copper, and cadmium xanthinate tetrahydrates exhibit similar thermal behavior, with varying heats of dehydration for these metal compounds (Salas-peregrin et al., 1983).

Monitoring Cadmium Ions : A developed sensor can effectively monitor cadmium ions in cosmetic and health product samples, offering a low detection limit and fast response time (Khani et al., 2016).

Determination at Ultratrace Levels : A method using cold vapour atomic absorption spectrometry allows for determining cadmium at ultratrace levels (Xiao-wei & Xu-ming, 1995).

Safety And Hazards

Cadmium dibromide, tetrahydrate is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . It is classified as Acute toxicity - Category 4, Oral; Acute toxicity - Category 4, Dermal; Acute toxicity - Category 4, Inhalation; and Carcinogenicity - Category 1A .

Orientations Futures

Propriétés

IUPAC Name |

cadmium(2+);dibromide;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Cd.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANYFCXNZSEXSU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

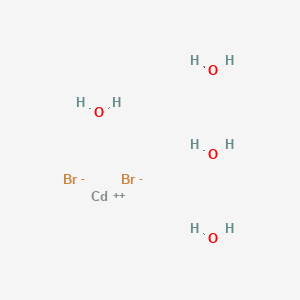

Canonical SMILES |

O.O.O.O.[Br-].[Br-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

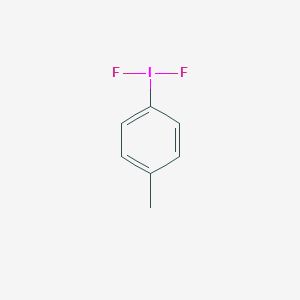

Molecular Formula |

Br2CdH8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928702 | |

| Record name | Cadmium bromide--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadmium dibromide, tetrahydrate | |

CAS RN |

13464-92-1 | |

| Record name | Cadmium dibromide, tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium bromide--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B35872.png)

![Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B35881.png)

![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)